4-Chlorothiazolo[4,5-C]pyridine 4-Chlorothiazolo[4,5-C]pyridine
Brand Name: Vulcanchem
CAS No.: 214045-74-6
VCID: VC7842368
InChI: InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H
SMILES: C1=CN=C(C2=C1SC=N2)Cl
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62

4-Chlorothiazolo[4,5-C]pyridine

CAS No.: 214045-74-6

Cat. No.: VC7842368

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62

* For research use only. Not for human or veterinary use.

4-Chlorothiazolo[4,5-C]pyridine - 214045-74-6

Specification

CAS No. 214045-74-6
Molecular Formula C6H3ClN2S
Molecular Weight 170.62
IUPAC Name 4-chloro-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H
Standard InChI Key XOVCABFBSNNJGW-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C1SC=N2)Cl
Canonical SMILES C1=CN=C(C2=C1SC=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chlorothiazolo[4,5-c]pyridine consists of a bicyclic framework where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atom occupies the 4-position of the thiazolo[4,5-c]pyridine system, as confirmed by its IUPAC name, 4-chloro- thiazolo[4,5-c]pyridine . The structural elucidation is supported by spectral data, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Spectral Characteristics

  • Infrared Spectroscopy: A strong absorption band at 753 cm1^{-1} corresponds to the C-Cl stretching vibration, while the thiazole ring’s C-S-C asymmetric stretch appears near 1,035 cm1^{-1} .

  • NMR Spectroscopy: The proton NMR spectrum in CDCl3_3 reveals a singlet at 0.94 ppm (aromatic H-1) and a multiplet between 1.50–2.43 ppm for the remaining aromatic protons .

Physical Properties

Key physical properties of 4-Chlorothiazolo[4,5-c]pyridine include:

PropertyValueSource
Melting Point198–199 °C
Boiling Point305.7 ± 22.0 °C (760 mmHg)
Molecular Weight170.62 g/mol
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DMSO)

The compound’s low water solubility and high thermal stability make it suitable for reactions in non-polar media .

Synthesis and Reaction Pathways

Historical Synthesis

The first reported synthesis of thiazolo[4,5-c]pyridine derivatives dates to 1966, involving 3-aminoisoquinoline as a precursor . The modern preparation of 4-Chlorothiazolo[4,5-c]pyridine follows a four-step protocol:

  • Thiocyanation: Treatment of 3-aminoisoquinoline with potassium thiocyanate and bromine in acetic acid yields 3-amino-4-thiocyanatoisoquinoline .

  • Cyclization: Heating with hydrochloric acid induces cyclization to form 2-aminothiazolo[4,5-c]isoquinoline .

  • Sandmeyer Reaction: Diazotization followed by chlorination replaces the amino group with chlorine, producing 2-chlorothiazolo[4,5-c]isoquinoline .

  • Reduction: Hydrogen iodide and red phosphorus reduce residual functional groups, yielding the final product .

Reaction Mechanism

The cyclization step proceeds via nucleophilic attack of the thiocyanate sulfur on the adjacent carbon, forming the thiazole ring. The Sandmeyer reaction introduces chlorine through a radical intermediate, facilitated by copper(I) chloride .

Modern Modifications

Recent advancements focus on optimizing yield and purity. For example, using ultra-high-purity reagents (99.999%) and controlled atmospheres (argon/vacuum) minimizes side reactions . Industrial-scale production employs palletized packaging (5-gallon pails to 1-ton super sacks) to ensure stability during transport .

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